molecular formula C30H26ClN3O3S B11683789 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide

4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11683789
M. Wt: 544.1 g/mol
InChI Key: LBPCXOXADNPBHK-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a methoxyphenyl group, and a dihydropyridine ring. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the dihydropyridine ring. This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H26ClN3O3S

Molecular Weight

544.1 g/mol

IUPAC Name

4-(2-chlorophenyl)-5-cyano-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C30H26ClN3O3S/c1-18-8-4-7-11-25(18)34-29(36)27-19(2)33-30(23(16-32)28(27)22-9-5-6-10-24(22)31)38-17-26(35)20-12-14-21(37-3)15-13-20/h4-15,28,33H,17H2,1-3H3,(H,34,36)

InChI Key

LBPCXOXADNPBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3Cl)C#N)SCC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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